4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with a hydroxyphenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate nitrile and an amine under acidic or basic conditions to form the pyrrole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the compound may involve techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carbonitrile group may yield primary amines.
Scientific Research Applications
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The hydroxyphenyl group can form hydrogen bonds and other interactions with biological macromolecules, while the pyrrole ring can participate in π-π stacking and other non-covalent interactions . These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyphenyl)-2-(pyridin-2-yl)-1H-imidazole: This compound features a similar hydroxyphenyl group but with an imidazole ring instead of a pyrrole ring.
4-Hydroxy-2-quinolone: This compound has a hydroxyphenyl group and a quinolone ring, showing different reactivity and applications.
2-(2-Hydroxyphenyl)-2H-benzotriazole: This compound contains a benzotriazole ring and is used as a UV stabilizer.
Uniqueness
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of both a hydroxyphenyl group and a carbonitrile group on the pyrrole ring provides a versatile platform for further functionalization and application in various fields.
Properties
CAS No. |
87388-25-8 |
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Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c12-5-8-6-13-7-10(8)9-3-1-2-4-11(9)14/h1-4,6-7,13-14H |
InChI Key |
NSWDRZZCLPJHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C#N)O |
Origin of Product |
United States |
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